molecular formula C18H16FN3O B6347186 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-82-8

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347186
CAS RN: 1354925-82-8
M. Wt: 309.3 g/mol
InChI Key: PLMVJIBXXFNJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, also known as 4-EPFP, is a novel pyrimidine-based compound that has recently gained interest due to its potential applications in scientific research. 4-EPFP is an organic compound that is composed of two aromatic rings, one containing an ethoxy group and the other containing a fluorine atom. It has been studied for its potential use as a pharmaceutical agent, as well as its ability to modulate certain biochemical and physiological processes.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential use as a pharmaceutical agent, as well as its ability to modulate certain biochemical and physiological processes. It has been investigated for its potential use in the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its ability to modulate the activity of several enzymes, including acetylcholinesterase and cyclooxygenase-2. It has also been investigated for its ability to modulate the activity of certain receptors, such as the histamine H1 receptor and the serotonin 5-HT1A receptor.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that its ability to modulate certain biochemical and physiological processes is due to its ability to interact with certain enzymes and receptors. It is thought to act as an agonist at certain receptors, such as the histamine H1 receptor and the serotonin 5-HT1A receptor. Additionally, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its ability to modulate certain biochemical and physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to act as an agonist at the histamine H1 receptor, which is involved in the regulation of the immune system. Finally, it has been shown to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, it has been shown to modulate the activity of several enzymes and receptors, which makes it a useful tool for studying biochemical and physiological processes. However, there are some limitations to using 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in lab experiments. It is not yet fully understood how it interacts with certain enzymes and receptors, which makes it difficult to predict its effects on certain biochemical and physiological processes. Additionally, the use of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in lab experiments may require additional safety precautions due to its potential toxicity.

Future Directions

The potential future directions for 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine include further investigation into its mechanism of action, its effects on certain biochemical and physiological processes, and its potential use as a pharmaceutical agent. Additionally, further research is needed to determine the safety and efficacy of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine for use in lab experiments. Finally, further research is needed to determine the potential applications of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in the treatment of cancer, inflammation, and cardiovascular diseases.

Synthesis Methods

The synthesis of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves the condensation of 4-ethoxyphenylpyrimidine with 4-fluorophenylmagnesium bromide. This reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields a pyrimidine derivative with a 4-ethoxyphenyl group and a 4-fluorophenyl group. The synthetic route is relatively simple and can be easily scaled up for industrial production.

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-2-23-15-9-5-13(6-10-15)17-11-16(21-18(20)22-17)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMVJIBXXFNJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

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